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Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-
causing genes. However, the effective delivery of siRNA to target cells remains a significant
challenge due to its size, negative charge, and susceptibility to degradation. Cell-penetrating
peptides (CPPs) have emerged as promising vectors to overcome these barriers. The Skin
Penetrating and Cell Entering (SPACE) peptide, with the sequence ACTGSTQHQCG (disulfide
bridge between Cys2 and Cys10), has been identified as an effective carrier for topical and
cellular delivery of siRNA and other macromolecules[1]. These application notes provide
detailed protocols for the synthesis of the SPACE peptide, its conjugation to siRNA, and
subsequent in vitro and in vivo applications.

Synthesis and Purification of SPACE Peptide

The SPACE peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with
Fmoc/tBu chemistry[2][3].
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Experimental Protocol: Solid-Phase Synthesis of SPACE
Peptide

Materials and Reagents:

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-
Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-GIn(Trt)-OH, Fmoc-His(Trt)-OH)

Rink Amide MBHA resin

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/viv)
Diethyl ether (cold)

Oxidation buffer: 0.1 M ammonium bicarbonate, pH 8.5

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system
with a C18 column

Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis
vessel.

e Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
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e Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents to the resin
loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino
acid solution to activate it. c. Add the activated amino acid solution to the resin and allow it to
react for 2 hours at room temperature. d. Wash the resin with DMF and DCM.

o Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in
the SPACE peptide sequence (G, C(Trt), Q(Trt), H(Trt), Q(Trt), T(tBu), S(tBu), G, T(tBu),
C(Trt), A).

o Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash
the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3
hours at room temperature to cleave the peptide from the resin and remove the side-chain
protecting groups.

o Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge
to pellet the peptide, decant the ether, and repeat the ether wash twice.

o Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in the oxidation
buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the
solution gently, open to the air, for 24-48 hours to allow the formation of the disulfide bond
between the two cysteine residues. c. Monitor the cyclization process by taking aliquots and
analyzing them by RP-HPLC and mass spectrometry.

« Purification: a. Lyophilize the cyclized peptide solution. b. Dissolve the crude cyclic peptide in
a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). c. Purify the peptide
by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. d.
Collect the fractions containing the pure peptide.

o Characterization and Quantification: a. Confirm the identity and purity of the SPACE peptide
using mass spectrometry and analytical RP-HPLC. b. Quantify the purified peptide by UV
absorbance at 280 nm or by a peptide quantification assay. c. Lyophilize the pure peptide
and store it at -20°C or -80°C.

siRNA Modification for Conjugation

For covalent conjugation, the siRNA needs to be synthesized with a reactive handle. Amine-
modified siRNAs are commonly used for conjugation to peptides.
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Protocol: Synthesis of Amine-Modified siRNA

Amine-modified siRNAs can be commercially sourced or synthesized using standard solid-
phase oligonucleotide synthesis with an appropriate amino-modifier phosphoramidite at the
desired position (e.g., 5' or 3' end of the sense or antisense strand). It is generally
recommended to conjugate the peptide to the sense strand to minimize interference with the
antisense strand's function in the RISC complex[4].

Table 1: Commonly Used siRNA Modifications for Enhanced Stability

Modification Type Purpose Reference(s)

Phosphorothioate (PS)

Increases nuclease resistance. [2]
backbone

Enhances nuclease resistance
2'-0-Methyl (2'-OMe) ) o
and reduces immunogenicity.

o | 2F) Improves binding affinity and
"-Fluoro (2'-
nuclease resistance.

Conjugation of SPACE Peptide to siRNA

Several chemical strategies can be employed for conjugating the SPACE peptide to an amine-
modified siRNA. The choice of linker and chemistry can impact the stability and biological
activity of the conjugate. Here, we describe a common method using an NHS ester crosslinker
to form a stable amide bond.

Experimental Protocol: Amide Bond Conjugation using
an NHS-ester Crosslinker

This protocol is based on established methods for peptide-oligonucleotide conjugation.
Materials and Reagents:
o Purified, lyophilized SPACE peptide

o Amine-modified siRNA
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 Bifunctional crosslinker with an NHS ester and another reactive group (e.g., maleimide if the
peptide has a free cysteine, or another NHS ester for reaction with the peptide's N-terminal
amine) or a homobifunctional NHS ester crosslinker like BS3
(bis(sulfosuccinimidyl)suberate).

o Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

e Quenching solution: 1 M Tris-HCI, pH 8.0

« Purification: lon-exchange or reverse-phase HPLC

o Characterization: Gel electrophoresis (e.g., PAGE), mass spectrometry
Procedure:

» siRNA Modification with Crosslinker: a. Dissolve the amine-modified SiRNA in the reaction
buffer. b. Add the NHS-ester crosslinker (e.g., BS3) in a 10-20 fold molar excess to the
SiRNA. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the
excess crosslinker using a desalting column or ethanol precipitation.

o Conjugation of Activated siRNA to SPACE Peptide: a. Immediately add the purified,
activated siRNA to a solution of the SPACE peptide in the reaction buffer. A 1.5 to 2-fold
molar excess of the peptide is recommended. b. Allow the conjugation reaction to proceed
for 2-4 hours at room temperature or overnight at 4°C.

e Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to
guench any unreacted NHS esters. Incubate for 15 minutes.

 Purification of the Conjugate: a. Purify the SPACE peptide-siRNA conjugate from
unconjugated peptide and siRNA using HPLC. Anion-exchange HPLC is often effective at
separating the negatively charged siRNA and conjugate from the neutral or slightly positive
peptide. RP-HPLC can also be used. b. Collect the fractions corresponding to the conjugate.

o Characterization of the Conjugate: a. Confirm the successful conjugation by running the
purified product on a polyacrylamide gel. The conjugate should show a shift in mobility
compared to the unconjugated siRNA. b. Determine the molecular weight of the conjugate
using mass spectrometry to confirm the 1:1 conjugation.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10857532/docs?utm_src=pdf-body#application-notes-and-protocols-for-conjugating-space-peptide-to-sirna
https://www.benchchem.com/product/b10857532/docs?utm_src=pdf-body#application-notes-and-protocols-for-conjugating-space-peptide-to-sirna
https://www.benchchem.com/product/b10857532/docs?utm_src=pdf-body#application-notes-and-protocols-for-conjugating-space-peptide-to-sirna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857532?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Annealing (if single strands were conjugated): If the conjugation was performed on a single
strand of the siRNA, anneal it with its complementary strand by heating to 95°C for 5 minutes
and then slowly cooling to room temperature.

» Storage: Store the purified conjugate in an RNase-free buffer at -80°C.

Table 2: Overview of Peptide-siRNA Conjugation Chemistries

Functional

Conjugation Linkage .
) Groups Stability Reference(s)
Chemistry . Formed
Required
Amine and
Amide Bond Carboxylic Acid )
) ] Amide Stable
Formation (activated as
NHS ester)
Thioether Bond Thiol and ]
] o Thioether Stable
Formation Maleimide
o Thiol and Thiol Reducible
Disulfide Bond _ o ,
) (or activated Disulfide (cleavable in
Formation
thiol) cells)
Click Chemistry Alkyne and Azide  Triazole Stable

In Vitro and In Vivo Applications of SPACE Peptide-
siRNA Conjugates

The primary application of SPACE peptide-siRNA conjugates is to facilitate the delivery of
siRNA into cells to achieve gene silencing.

Cellular Uptake and Gene Silencing Pathway

The SPACE peptide is thought to mediate cellular entry primarily through macropinocytosis, an
endocytic pathway.
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Cellular Uptake and Gene Silencing Workflow
SPACE-siRNA Conjugate
in Extracellular Space
Initial Interaction
Binding to Cell Surface
(e.g., proteoglycans)

Actin-dependent
process

Membrane Ruffling and
Macropinosome Formation

Internalization of
Macropinosome

pH-dependent or
other mechanism

Endosomal Escape

Release of siRNA
into Cytoplasm

[siRNA loading into RISC]

Sequence-specific
recognition

El'arget mRNA Cleavage]
Gene Silencing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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